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Compound Name: Vamotinib

Cat. No.: B10786111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor Vamotinib (also

known as PF-114), focusing on its cross-reactivity profile. Vamotinib is a third-generation, ATP-

competitive oral tyrosine kinase inhibitor developed to target wild-type and mutated BCR-ABL1

isoforms, including the T315I "gatekeeper" mutation often responsible for resistance to other

therapies in Philadelphia chromosome-positive (Ph+) leukemias.[1][2][3][4] Understanding its

selectivity is critical for predicting its efficacy and potential off-target effects.

Quantitative Inhibitory Activity
Vamotinib demonstrates high potency against the ABL kinase and its clinically relevant

mutants. Its inhibitory activity, measured by half-maximal inhibitory concentration (IC50), is in

the low nanomolar range for its primary targets.

Table 1: Vamotinib Inhibitory Activity against ABL Kinase Isoforms
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Target Kinase IC50 (nM)

ABL 0.49

ABL (T315I) 0.78

ABL (H396P) 1.0

ABL (F317I) 2.0

ABL (M351T) 2.8

ABL (Y253F) 4.1

ABL (G250E) 7.4

ABL (E255K) 9.5

ABL (Q252H) 12

Data sourced from MedChemExpress product information.[2]

Cross-reactivity and Off-Target Profile
To assess its selectivity, Vamotinib has been screened against wider panels of kinases. A key

study identified several off-target kinases that showed significant inhibition when exposed to

100 nM of the inhibitor.[4][5] This concentration is substantially higher than the IC50 for its

primary BCR-ABL targets, indicating a favorable selectivity window.

Table 2: Identified Off-Target Kinases for Vamotinib
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Off-Target Kinase % Residual Activity at 100 nM

ABL2/ARG <10%

DDR1 <10%

DDR2 <10%

FMS <10%

FRK/PTK5 <10%

LCK <10%

LYN <10%

LYNB <10%

PDGFRα <10%

RET <10%

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[4][5]

Signaling Pathway Context
The primary target of Vamotinib, the BCR-ABL fusion protein, is a constitutively active tyrosine

kinase that drives aberrant cell proliferation and survival in Ph+ leukemias. It activates multiple

downstream signaling pathways critical for oncogenesis.
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Caption: Vamotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival and

proliferative pathways.

Experimental Protocols
The determination of kinase inhibitory activity is typically performed using in vitro kinase

assays. The following protocol describes a common luminescence-based method, such as the

ADP-Glo™ Kinase Assay, used to calculate IC50 values.
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Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Reagent Preparation:

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Create a serial dilution of Vamotinib in DMSO, then dilute further in kinase buffer to the

desired final concentrations.

Prepare a solution of the target kinase (e.g., recombinant ABL) and its specific substrate

peptide in kinase buffer.

Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific

kinase.

Kinase Reaction:

Add 5 µL of the Vamotinib dilution or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 10 µL of the kinase-substrate mixture to each well.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

Incubate the plate for 60 minutes at 30°C.

Signal Detection:

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to convert the ADP generated during the kinase

reaction back to ATP, which is then used to fuel a luciferase reaction.
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Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

Data Analysis:

Measure luminescence using a plate reader.

The signal is directly proportional to the amount of ADP generated and thus to kinase

activity.

Calculate the percentage of inhibition for each Vamotinib concentration relative to the

vehicle control.

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.
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Caption: Workflow for a typical luminescence-based in vitro kinase inhibition assay to

determine IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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